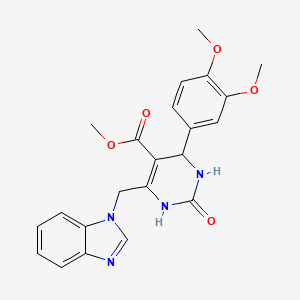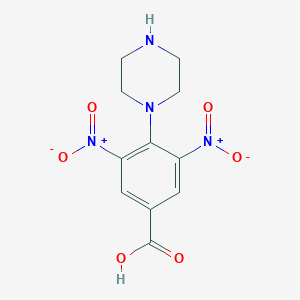![molecular formula C26H26N4O B11463143 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11463143.png)
7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a molecular formula of C26H26N4O and a molecular weight of 410.5108 . This compound belongs to the quinazolinone family, which is known for its broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common synthetic route includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted quinazolinones and piperazines .
Scientific Research Applications
7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to exhibit high affinity for dopamine D3 receptors, making it a potential candidate for treating neurological disorders. The compound acts as a partial to full agonist, stimulating GTPγS binding and producing significant biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and piperazine-based molecules. Compared to these compounds, 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique properties such as higher selectivity for dopamine D3 receptors and potent in vivo activity with a long duration of action . Other similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dihydroquinazolin-5(6H)-one
- 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol
These comparisons highlight the compound’s potential for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H26N4O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H26N4O/c31-25-18-21(12-11-20-7-3-1-4-8-20)17-24-23(25)19-27-26(28-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h1-12,19,21H,13-18H2/b12-11+ |
InChI Key |
ZTWWLFMFWHOOGF-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11463066.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11463075.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide](/img/structure/B11463086.png)

![2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11463100.png)
![methyl 1-cyclohexyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11463116.png)
![6-(2-Methoxyphenyl)-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11463122.png)
![2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11463135.png)
![ethyl 2-amino-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11463149.png)
![4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11463150.png)
![N-(4-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11463151.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11463158.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide](/img/structure/B11463165.png)
